Bis(thiophen-2-yl)-1,3-thiazol-2-amine
Overview
Description
Bis(thiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with two thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiophen-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene aldehyde with a nitrile and elemental sulfur in the presence of a base . Another approach is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(thiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
Bis(thiophen-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Bis(thiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Thiazole: A heterocyclic compound with a thiazole ring but without the thiophene substituents.
Bis(thiophen-2-yl)benzothiadiazole: A related compound with a benzothiadiazole core instead of a thiazole core.
Uniqueness
Bis(thiophen-2-yl)-1,3-thiazol-2-amine is unique due to its combination of thiophene and thiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .
Properties
IUPAC Name |
4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOKEYTZZBDFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327926 | |
Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
721415-79-8 | |
Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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